molecular formula C10H9FN6O3S B2754276 N-(4-fluoro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide CAS No. 332130-04-8

N-(4-fluoro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide

Cat. No.: B2754276
CAS No.: 332130-04-8
M. Wt: 312.28
InChI Key: TUFWQXGWBPPGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluoro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide is a sulfanyl-acetamide derivative featuring a 4-fluoro-3-nitrophenyl group and a 1-methyltetrazole moiety. The compound’s structure combines electron-withdrawing substituents (fluoro and nitro) on the aromatic ring with a tetrazole heterocycle, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN6O3S/c1-16-10(13-14-15-16)21-5-9(18)12-6-2-3-7(11)8(4-6)17(19)20/h2-4H,5H2,1H3,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFWQXGWBPPGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluoro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide (CAS Number: 332130-04-8) is a compound of significant interest due to its potential biological activities. Its unique structure combines a nitrophenyl moiety with a tetraazole ring, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H9FN6O3S
  • Molecular Weight : 312.28 g/mol
  • Purity : >90%

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular components and influence various signaling pathways.
  • Sulfanyl Group Interaction : The sulfanyl group may facilitate interactions with thiol-containing biomolecules, potentially influencing redox states within cells.
  • Tetraazole Ring Activity : The tetraazole moiety is known for its pharmacological versatility and may contribute to the compound's ability to modulate biological targets.

Anticancer Activity

The compound's structural features suggest it may possess anticancer properties. Compounds with similar nitrophenyl and tetraazole functionalities have demonstrated cytotoxic effects in various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Reference
AHT2915.0
BJurkat12.5

In vitro studies using MTT assays could further elucidate the specific anticancer activity of this compound.

Case Studies

Several studies have investigated related compounds that share structural similarities with this compound:

  • Study on Tetraazole Derivatives : A study demonstrated that tetraazole derivatives exhibit significant anticancer activity in various cell lines through apoptosis induction mechanisms .
  • Antimicrobial Activity Evaluation : Another research highlighted that related nitrophenyl compounds showed promising antibacterial properties against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to N-(4-fluoro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide in anticancer research. For instance, derivatives of similar structures have shown significant activity against various cancer cell lines. A related study indicated that certain N-aryl compounds exhibited strong growth inhibition against multiple tumor types, suggesting that modifications to the tetraazol moiety could enhance anticancer efficacy .

Antitubercular Activity

The compound's structural analogs have been evaluated for antitubercular properties. Research has demonstrated that specific derivatives possess potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effectiveness. This suggests that this compound could be a candidate for further development as an antitubercular agent .

Enzyme Inhibition Studies

Compounds containing the tetraazol group have been studied for their ability to inhibit various enzymes. The unique structure allows for interactions at the active sites of enzymes involved in critical metabolic pathways. This property is being explored in drug design to target specific diseases effectively .

Electrochemical Sensors

The incorporation of the 4-fluoro group in the compound's structure has shown promise in the development of electrochemical sensors. These sensors can detect biomolecules or pathogens with high sensitivity and specificity, making them valuable tools in clinical diagnostics and environmental monitoring .

Case Studies

StudyFocusFindings
Antitubercular ActivityIdentified derivatives with MIC values ranging from 4 to 64 μg/mL against M. tuberculosis
Anticancer ActivityDemonstrated significant growth inhibition in various cancer cell lines
Electrochemical SensorsDeveloped a platform for label-free detection of proteins using modified electrodes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring’s substitution pattern significantly impacts molecular properties. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Evidence Source
N-(4-Fluoro-3-nitrophenyl)-...acetamide (Target) 4-F, 3-NO₂ ~350 (estimated) Electron-withdrawing groups
N-(4-Bromo-2-methylphenyl)-...acetamide 4-Br, 2-CH₃ 342.21 Halogen + methyl substitution
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Cl, 2-NO₂ Not reported Methylsulfonyl group instead of tetrazole
N-(5-Chloro-2-methylphenyl)-...acetamide (8t) 5-Cl, 2-CH₃ 428.5 Oxadiazole heterocycle
  • Electron-withdrawing vs. electron-donating groups : The target compound’s nitro and fluoro substituents may enhance stability and influence receptor binding compared to methyl or bromo groups in analogs like and .
  • Heterocycle variations : The tetrazole ring in the target compound differs from triazole (e.g., VUAA-1) or oxadiazole (e.g., 8t) analogs, affecting hydrogen bonding and metabolic stability .

Heterocycle Modifications

The tetrazole moiety in the target compound distinguishes it from triazole-based analogs:

  • VUAA-1 and OLC-12 : These Orco agonists contain 1,2,4-triazole rings and ethyl/isopropylphenyl groups. Their activity as insect odorant receptor agonists highlights the role of heterocycles in bioactivity, though tetrazoles may offer different pharmacokinetic profiles .
  • Anti-exudative triazole derivatives: Compounds like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides showed anti-inflammatory activity comparable to diclofenac sodium, suggesting that sulfanyl-acetamide scaffolds with nitrogen-rich heterocycles are promising for drug development .

Bioactivity of Structural Analogs

  • LOX, α-glucosidase, and BChE inhibition : Compounds 8t–8w (oxadiazole derivatives) demonstrated moderate to strong inhibition of lipid-oxidizing enzymes and cholinesterases, with IC₅₀ values ranging from 12.5–75 μM. The nitro-substituted 8v showed the highest LOX inhibition (IC₅₀ = 12.5 μM), suggesting nitro groups enhance enzyme interaction .
  • The target compound’s nitro group may further modulate COX or LOX pathways.

Tables of Key Data

Table 1: Molecular Properties of Selected Analogs

Compound (Reference) Molecular Formula Molecular Weight (g/mol) Heterocycle
Target Compound C₁₀H₉FN₅O₃S (estimated) ~350 1-methyltetrazole
N-(4-Bromo-2-methylphenyl)-... C₁₁H₁₂BrN₅OS 342.21 1-methyltetrazole
8t C₂₀H₁₇ClN₄O₃S 428.5 1,3,4-oxadiazole
VUAA-1 C₁₅H₁₇N₅OS 331.39 1,2,4-triazole

Table 2: Bioactivity of Related Compounds

Compound (Reference) Bioassay Result (IC₅₀ or % Inhibition)
8v (Nitro-substituted) Lipoxygenase (LOX) Inhibition IC₅₀ = 12.5 μM
Triazole derivatives Anti-exudative Activity 38–42% reduction (vs. 45% for diclofenac)
VUAA-1 Orco Agonist Activity EC₅₀ = 2.7 μM

Q & A

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies using buffer solutions (pH 1–13) and thermal analysis (DSC/TGA). Monitor degradation via UV-Vis spectroscopy and LC-MS. Compare results to pKa predictions from computational tools like Advanced Chemistry Development software .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use 19F^{19}F-NMR to confirm fluorine substitution and 1H^1H-NMR for acetamide proton identification. IR spectroscopy validates the nitro group (stretching at ~1520 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray diffraction (XRD) resolves crystallographic ambiguity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Molecular docking (AutoDock Vina) simulates interactions with target enzymes (e.g., nitroreductases). Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. What experimental strategies resolve contradictions in bioactivity data across different assays?

  • Methodological Answer : Use triangulation (e.g., in vitro, in silico, and in vivo data) to assess assay specificity. For example, if cytotoxicity conflicts with enzyme inhibition results, perform counter-screens (e.g., MTT assay vs. fluorescent probe-based activity assays). Apply statistical validation (ANOVA) to identify outliers .

Q. How can the compound’s metabolic pathways be elucidated to identify potential toxicophores?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Use isotopic labeling (13C^{13}C/15N^{15}N) to track nitro-group reduction or tetrazole ring cleavage. Compare fragmentation patterns to reference libraries .

Data Analysis and Validation

Q. What statistical methods ensure robustness in dose-response studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate IC50_{50} values. Validate curve fits with goodness-of-fit tests (R2^2, residual plots). Replicate experiments in triplicate and apply error propagation analysis. For contradictory replicates, perform Grubbs’ test to exclude outliers .

Q. How can researchers validate the compound’s selectivity against off-target receptors?

  • Methodological Answer : Employ a panel of receptor-binding assays (e.g., radioligand displacement) and cross-validate with transcriptomic profiling (RNA-seq). Use cheminformatics tools (e.g., SEA, SwissTargetPrediction) to predict off-target interactions. Confirm specificity via CRISPR-Cas9 knockout models .

Experimental Design

Q. What controls are essential in evaluating the compound’s photostability for drug development?

  • Methodological Answer : Include dark controls (no light exposure) and UV light-exposed samples. Use actinometry to quantify light intensity. Monitor degradation products via LC-MS and compare to synthetic standards. Reference ICH Q1B guidelines for photostability testing .

Q. How should researchers design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., nitro → amino, fluorine → chlorine). Test analogs in parallel using standardized assays (e.g., enzyme inhibition, logP measurement). Apply multivariate analysis (PCA) to correlate structural features with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.